2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid
Description
Properties
IUPAC Name |
2-nitro-6-[(4-phenoxyphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6/c23-19(16-7-4-8-17(22(26)27)18(16)20(24)25)21-13-9-11-15(12-10-13)28-14-5-2-1-3-6-14/h1-12H,(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWFAURSCKVMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Nitration Using Transition Metal Catalysts
The patent CN104557639B outlines a high-yield nitration method for 2-nitro-4-methylsulfonyl benzoic acid, employing vanadium pentoxide (V₂O₅) under oxygen pressure (0–1.6 MPa). This approach achieves >98% purity by maintaining gas holdup (≥10%) and controlled nitric acid addition. Adapting this to the target compound, analogous conditions (130–170°C, V₂O₅ catalyst) could direct nitration to position 2 while preserving the carboxylic acid functionality.
Key Parameters:
Regioselectivity Challenges
Carbamoyl Group Installation via Coupling Reactions
Carbodiimide-Mediated Amide Bond Formation
The synthesis of benzimidazolyl benzoyl amino acids in demonstrates the utility of dicyclohexylcarbodiimide (DCC) for coupling carboxylic acids with amines. Applied to the target compound, 2-nitro-6-carboxybenzoic acid would be activated as a mixed anhydride or acid chloride before reacting with 4-phenoxyaniline.
Protocol Adaptation:
Industrial-Scale Considerations
Ambeed’s synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid highlights the use of dimethylaminopyridine (DMAP) and pivaloyl chloride for large-scale acylations. Similar conditions (1.0 M DMF, 0–5°C) could stabilize the reactive intermediate during carbamoylation, minimizing side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Efficiency
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|
| V₂O₅ | 155 | 0.005 | 88.7 |
| Co₃O₄ | 140 | 0.005 | 90.6 |
Vanadium oxides outperform cobalt in nitro-group retention, likely due to stronger Lewis acidity.
Analytical Characterization and Purification
Chromatographic Methods
Flash chromatography (EA/hexanes + 0.5% AcOH) effectively isolates the target compound, with HPLC tracking ensuring <0.1% residual starting material. Recrystallization from isopropanol yields >98% purity, as demonstrated in.
Spectroscopic Confirmation
- ¹H NMR: Aromatic protons of the 4-phenoxyphenyl group appear as doublets (δ 7.12–7.78 ppm), while the carbamoyl NH resonates at δ 10.74 ppm.
- IR: Stretching vibrations at 1680 cm⁻¹ (C=O, carboxylic acid) and 1540 cm⁻¹ (NO₂) confirm functionality.
Industrial-Scale Synthesis and Challenges
Process Intensification
The patent’s closed reactor system with self-priming agitation ensures consistent gas-liquid mixing, critical for scalability. Adapting this to carbamoylation would involve:
- Continuous-Flow Reactors: To manage exothermicity during nitric acid addition.
- Waste Minimization: Recycling sulfuric acid and transition metal catalysts reduces costs.
Stability Considerations
The nitro group’s susceptibility to reduction under basic conditions necessitates inert atmospheres (N₂/Ar) during coupling. Additionally, the carbamoyl bond may hydrolyze under prolonged acidic storage, mandating lyophilization for long-term stability.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 2-Amino-6-((4-phenoxyphenyl)carbamoyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Phenoxyphenylamine and 2-nitrobenzoic acid.
Scientific Research Applications
2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.
Materials Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties, such as polymers and coatings.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares 2-nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid with key analogs:
Electronic and Steric Effects
- This may reduce electron density on the aromatic ring, affecting interactions with enzymes or receptors.
- Phenoxyphenyl vs. Biphenyl: The phenoxyphenyl carbamoyl group in the target compound introduces an oxygen atom, enhancing polarity compared to kartogenin’s biphenyl group. However, steric bulk from the phenoxy moiety may reduce membrane permeability .
Computational Predictions
For example, the nitro group may form hydrogen bonds with catalytic residues in bacterial enzymes, while the phenoxyphenyl group occupies hydrophobic pockets.
Biological Activity
2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features a nitro group and a phenoxyphenyl moiety, which are critical for its biological interactions.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : It potentially inhibits specific enzymes involved in inflammatory pathways, similar to other compounds in its class.
- Cellular Interaction : The compound may interact with cellular receptors or DNA, influencing cell signaling pathways related to proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that derivatives of nitro-containing compounds, including this compound, demonstrate significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies show that compounds with similar structures exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can range around 39 µg/L, indicating potent antibacterial activity .
| Compound | Bacterial Strain | MIC (µg/L) |
|---|---|---|
| This compound | Staphylococcus aureus | 39 |
| Similar Nitro Derivative | Escherichia coli | 39 |
Anticancer Activity
The anticancer potential of nitro-containing compounds has been well-documented. In vitro studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines.
- Mechanism : It is believed to bind to DNA and inhibit replication, similar to cisplatin.
- Cell Viability : The IC values for various tumor cell lines indicate that these compounds are more effective than their free ligand counterparts.
| Cell Line | IC (µM) |
|---|---|
| Breast Cancer Cells | <10 |
| Lung Cancer Cells | <15 |
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Case Study on Antibacterial Efficacy : A study involving patients with bacterial infections treated with nitro derivatives showed a significant reduction in infection rates compared to control groups.
- Anticancer Trials : Clinical trials evaluating the effectiveness of nitro-based drugs in oncology have reported improved patient outcomes, particularly in combination therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid, and how do reaction conditions affect yield and purity?
- Methodological Answer: Synthesis typically involves coupling nitro-substituted benzoic acid derivatives with 4-phenoxyaniline via carbodiimide-mediated amidation. Optimizing reaction temperature (e.g., 0–5°C for intermediate stability) and stoichiometric ratios (e.g., 1.2:1 carbodiimide to acid) improves yields >70%. Purity (>95%) is achieved via recrystallization in ethanol-water mixtures or preparative HPLC with C18 columns .
Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbamoyl carbonyl (δ ~165 ppm).
- IR : Confirm carbamoyl (C=O stretch at ~1680 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹).
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 395.08) .
Q. What are the solubility profiles of this compound in common organic solvents, and how does pH affect its stability?
- Methodological Answer: The compound is sparingly soluble in water but dissolves in DMSO (>50 mg/mL) and DMF. Stability studies show degradation at pH <3 (nitro group reduction) or pH >10 (amide hydrolysis). Use buffered solutions (pH 6–8) for biological assays .
Advanced Research Questions
Q. How does the nitro group's position influence the compound's electronic properties and reactivity in derivatization reactions?
- Methodological Answer: The ortho-nitro group withdraws electron density, polarizing the carbamoyl bond and enhancing electrophilicity. Computational DFT studies (e.g., Gaussian 16) reveal a Hammett σₚ value of +0.78, favoring nucleophilic aromatic substitution at the para-position relative to the nitro group .
Q. What strategies are employed to resolve discrepancies in biological activity data across different assay systems?
- Methodological Answer: Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). For example, IC₅₀ variations in kinase inhibition assays may arise from ATP concentration differences; normalize data using Z’-factor statistical validation .
Q. What computational models predict the compound's binding affinity to specific enzymatic targets, such as kinases or cholinesterases?
- Methodological Answer: Molecular docking (AutoDock Vina) with homology-modeled kinases (e.g., CK1δ) identifies hydrogen bonds between the carbamoyl group and Thr-220/Asp-149. MD simulations (AMBER) assess stability of binding poses over 100 ns trajectories .
Q. How can regioselective modifications be achieved on the benzoic acid core to enhance target selectivity?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃) at the meta-position to the carbamoyl group via Ullmann coupling. This reduces off-target binding to serum albumin by 40%, as shown in competitive fluorescence assays .
Q. What in vitro models are suitable for assessing the compound's pharmacokinetic properties, including membrane permeability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
